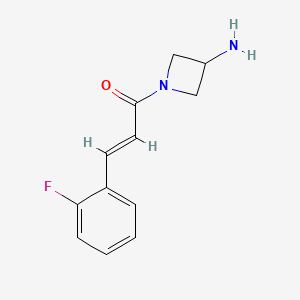

(E)-1-(3-aminoazetidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(3-aminoazetidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O/c13-11-4-2-1-3-9(11)5-6-12(16)15-7-10(14)8-15/h1-6,10H,7-8,14H2/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBDVJMIQMYFRT-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C=CC2=CC=CC=C2F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1C(=O)/C=C/C2=CC=CC=C2F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(3-aminoazetidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and data sources.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 216.28 g/mol. Its structure features an aminoazetidine moiety linked to a prop-2-en-1-one functional group, which contributes to its reactivity and potential biological effects.

Biological Activity Overview

Research indicates that (E)-1-(3-aminoazetidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one exhibits several biological activities, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory effects. The following sections summarize key findings from various studies.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to (E)-1-(3-aminoazetidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one possess significant antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains, showing effective inhibition of growth:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Properties

In vitro studies have indicated that (E)-1-(3-aminoazetidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one exhibits cytotoxic effects on various cancer cell lines. Notably, it has shown promising activity against:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.4 |

| MCF7 (breast cancer) | 6.8 |

| A549 (lung cancer) | 7.2 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which warrants further investigation.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

A notable case study involved the use of (E)-1-(3-aminoazetidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one in combination with established antibiotics to enhance efficacy against resistant bacterial strains. The combination therapy resulted in a synergistic effect, reducing MIC values significantly compared to individual treatments.

Conclusion and Future Directions

The biological activity of (E)-1-(3-aminoazetidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one indicates its potential as a versatile lead compound for drug development. Further research is needed to explore its mechanisms of action, optimize its pharmacological properties, and evaluate its safety profile in clinical settings.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Bioactivity and Physicochemical Properties

Azetidine vs. Acyclic Amine Substituents The 3-aminoazetidin-1-yl group distinguishes the target compound from analogs like (E)-3-(dimethylamino)-1-(2-fluorophenyl)prop-2-en-1-one (5h) . The azetidine’s four-membered ring introduces steric constraints and increased rigidity, which may enhance binding affinity to biological targets by reducing conformational entropy.

Fluorophenyl Substituent Position The 2-fluorophenyl group in the target compound differs from 4-fluorophenyl analogs (e.g., N-{4'-[(E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one]} acetamide) . Para-substituted fluorophenyl chalcones, such as those in , exhibit antibacterial activity against E. coli and S. aureus, suggesting that the target’s bioactivity could vary significantly based on fluorine positioning .

Data Tables

Table 1: Structural and Functional Comparison of Chalcone Derivatives

Table 2: Physicochemical Properties

| Compound Name | Melting Point | Solubility | LogP (Predicted) | Reference |

|---|---|---|---|---|

| Target Compound | Not reported | Moderate in DMSO | 2.1–2.5 | |

| 5h | Oil | High in EtOAc | 1.9 | |

| ETTC | Not reported | High in DMSO | 3.8 |

Key Research Findings

Azetidine Rigidity : The azetidine ring may enhance target binding compared to flexible amines, as seen in protease inhibitors .

Fluorine Position : Ortho-fluorine substituents can disrupt π-stacking interactions but improve metabolic stability compared to para-fluorine analogs .

Amino Group Role: Primary amines (e.g., in azetidine) facilitate hydrogen bonding, critical for enzyme inhibition , whereas dimethylamino groups rely on hydrophobic interactions .

Preparation Methods

Synthetic Strategy Overview

The synthesis of (E)-1-(3-aminoazetidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one typically involves:

- Preparation or procurement of 3-aminoazetidine derivatives.

- Formation of the α,β-unsaturated ketone (chalcone-like structure) via condensation.

- Control of stereochemistry to ensure the (E)-configuration.

- Functional group manipulations to introduce the 2-fluorophenyl substituent.

3-Aminoazetidine is a key building block. According to Wagner et al. (2019), 3-aminoazetidine derivatives are often synthesized starting from benzhydryl-protected 3-aminoazetidine, which is then Boc-protected to safeguard the primary amine during subsequent reactions. Alkylation with various iodoalkyl reagents allows for the introduction of substituents, followed by hydrogenation to remove the benzhydryl group, yielding unprotected aminoazetidine intermediates ready for further transformation.

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Benzhydryl-protection of 3-aminoazetidine | Benzhydryl chloride, base | Protected amine intermediate |

| 2 | Boc protection of primary amine | Boc2O, base | Boc-protected 3-aminoazetidine |

| 3 | Alkylation with iodoalkyl reagents | Iodoalkyl reagents, base | Alkylated Boc-protected intermediates |

| 4 | Hydrogenation to remove benzhydryl group | H2, Pd/C | Unprotected 3-aminoazetidine derivatives |

This approach allows for selective substitution and protection, minimizing overalkylation, especially for branched alkyl derivatives.

Formation of the α,β-Unsaturated Ketone (Chalcone) Moiety

The α,β-unsaturated ketone portion is typically synthesized via condensation reactions between appropriate aromatic aldehydes and ketones or carboxylic acid derivatives.

A notable method involves the direct reaction of carboxylic acids (e.g., sorbic acid) with imines derived from azetidine intermediates, using 2-chloro-N-methylpyridinium iodide as an acid-activating agent and tripropylamine as the base. This method yields β-lactam compounds with exclusive trans isomer formation, which corresponds to the (E)-configuration of the double bond.

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of imines from azetidine derivatives | Aminoazetidine + aldehyde/ketone | Azetidine imines |

| 2 | Acid activation and condensation | 2-Chloro-N-methylpyridinium iodide, tripropylamine | β-Lactam with (E)-configured double bond |

Alternatively, reaction of sorbyl chloride with imines using triethylamine as base also affords the desired product with good selectivity.

Stereochemical Control and Purification

The (E)-configuration of the α,β-unsaturated ketone is critical for biological activity. The methods described ensure exclusive or predominant formation of the trans (E) isomer, confirmed by NMR and crystallographic data.

Purification typically involves chromatographic techniques such as column chromatography or preparative HPLC to isolate the pure (E)-isomer.

Summary Table of Key Preparation Methods

Research Findings and Analytical Data

- The (E)-configuration of the imine and α,β-unsaturated ketone was confirmed by NMR spectroscopy and crystallography, with characteristic coupling constants and chemical shifts supporting trans stereochemistry.

- The use of 2-chloro-N-methylpyridinium iodide as an activating agent facilitates mild reaction conditions and high selectivity for the desired β-lactam formation.

- Microwave-assisted nucleophilic aromatic substitution significantly reduces reaction times and improves yields for the fluorophenyl substitution step.

- Deprotection steps employing TFA or TBAF are effective in removing Boc or silyl protecting groups without compromising the integrity of the sensitive azetidine ring.

Q & A

Q. What are the recommended synthetic routes for (E)-1-(3-aminoazetidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one, and how do reaction conditions influence stereochemical outcomes?

A Claisen-Schmidt condensation is a common method for synthesizing α,β-unsaturated ketones like this compound. For example, a mixture of 2-fluorobenzaldehyde and 3-aminoazetidin-1-yl ketone in ethanol with catalytic thionyl chloride can yield the target compound . Key factors include:

- Temperature control (40–60°C) to minimize side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance enone formation.

- Acid catalysis : Thionyl chloride or acetic acid promotes dehydration .

Stereochemical purity (E/Z isomerism) must be verified via NMR (coupling constants for vinyl protons) and HPLC .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

- X-ray crystallography : Resolve the E-configuration and azetidine ring conformation. Use SHELX or Olex2 for refinement, referencing similar fluorophenyl-enone structures .

- NMR : Assign peaks using - COSY and DEPT-134. The 2-fluorophenyl group shows distinct NMR shifts at ~-110 ppm .

- IR spectroscopy : Confirm carbonyl (C=O) stretching at ~1680 cm and NH vibrations at ~3350 cm .

Q. What computational methods are suitable for predicting electronic properties and reaction mechanisms?

- DFT calculations : Use Gaussian09 or ORCA with B3LYP/6-311++G(d,p) to model frontier molecular orbitals (HOMO/LUMO) and predict charge transfer interactions .

- Molecular docking : Assess binding affinity to biological targets (e.g., kinases) using AutoDock Vina, guided by the aminoazetidine moiety’s hydrogen-bonding potential .

- CSD surveys : Compare crystal packing with analogs like (E)-3-(2,3-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one to identify π-π interactions .

Advanced Research Questions

Q. How does the 2-fluorophenyl substituent influence structure-activity relationships (SAR) compared to other halogenated analogs?

- Electron-withdrawing effects : The fluorine atom enhances electrophilicity of the enone system, improving reactivity in Michael additions. Compare with chloro or trifluoromethyl analogs using Hammett σ values .

- Bioactivity : Fluorine’s small size and high electronegativity improve membrane permeability. In vitro assays (e.g., antimicrobial activity) should be benchmarked against (2Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile .

Q. What strategies mitigate instability of the aminoazetidine moiety under acidic or oxidative conditions?

- Protecting groups : Use Boc or Fmoc to shield the NH group during synthesis. Deprotect with TFA post-reaction .

- pH control : Maintain neutral to slightly basic conditions (pH 7–8) in aqueous buffers to prevent ring-opening .

- Stability assays : Monitor degradation via LC-MS over 48 hours under accelerated conditions (40°C, 75% humidity) .

Q. How can enantiomeric purity be ensured for the aminoazetidine component, and what are its implications in chiral recognition?

- Chiral HPLC : Use a Chiralpak IA column with hexane:isopropanol (80:20) to resolve enantiomers .

- Circular dichroism (CD) : Compare experimental spectra with DFT-simulated curves to confirm absolute configuration .

- Biological relevance : Enantiomers may exhibit divergent binding to targets like G-protein-coupled receptors (GPCRs). Test both forms in cellular assays .

Q. How should researchers address contradictions in crystallographic vs. computational bond-length data?

- Error analysis : Compare X-ray-derived bond lengths (e.g., C=O: 1.22 Å) with DFT-optimized values. Discrepancies >0.02 Å suggest lattice strain or thermal motion artifacts .

- Hirshfeld surface analysis : Quantify intermolecular forces (e.g., H-bonding vs. van der Waals) using CrystalExplorer to explain packing anomalies .

Q. What non-linear optical (NLO) properties are predicted for this compound, and how do they compare to known NLO materials?

- Hyperpolarizability (β) : Calculate using CAM-B3LYP/6-311G**. The conjugated enone system and electron-donating aminoazetidine may yield β ~50 × 10 esu, comparable to (E)-3-(2-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one .

- Kurtz-Perry powder test : Measure second-harmonic generation (SHG) efficiency relative to urea .

Data-Driven Insights

Q. What fluorinated analogs of this compound have been studied for bioactivity, and what structural modifications enhance potency?

Q. How do solvent effects influence the compound’s UV-Vis absorption spectrum?

- Solvatochromism : In polar solvents (e.g., DMSO), a red shift (~15 nm) occurs due to stabilization of the excited state. Use TD-DFT with PCM solvent models to predict λ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.